N-Desacetyl-N-formyl Thiocolchicoside
Overview
Description
N-Desacetyl-N-formyl Thiocolchicoside is a semi-synthetic derivative of Thiocolchicoside, a naturally occurring compound derived from the Colchicum autumnale plant . It is commonly used as a muscle relaxant and anti-inflammatory agent . The chemical structure of N-Desacetyl-N-formyl Thiocolchicoside consists of a thiocolchicoside molecule with an additional formyl group attached to the nitrogen atom . This modification enhances the compound’s pharmacological properties, making it more effective than the parent compound .
Synthesis Analysis
The synthesis of N-Desacetyl-N-formyl Thiocolchicoside involves the modification of a thiocolchicoside molecule with an additional formyl group attached to the nitrogen atom . This modification enhances the compound’s pharmacological properties .Molecular Structure Analysis
The molecular formula of N-Desacetyl-N-formyl Thiocolchicoside is C26H31NO10S . The chemical structure consists of a thiocolchicoside molecule with an additional formyl group attached to the nitrogen atom .Chemical Reactions Analysis
N-Desacetyl-N-formyl Thiocolchicoside is a methylated saccharide that has been modified with a click chemistry reaction . This modification allows for the addition of various functional groups to the saccharide, including fluorine and bromine .Physical And Chemical Properties Analysis
The molecular weight of N-Desacetyl-N-formyl Thiocolchicoside is 549.59 g/mol . The compound has a half-life of approximately 17 hours, which means it remains in the body for a relatively long time .Scientific Research Applications
N-Desacetyl-N-formyl Thiocolchicoside is a derivative of Thiocolchicoside . It’s a part of the Colchicine and Thiocolchicoside API family . It’s used as a reference material in research .
One specific application of N-Desacetyl-N-formyl Thiocolchicoside is found in the field of bioprocess engineering . A patent describes a process for the conversion of colchicinoids (such as Colchicine, 3-demethylcolchicine, N-desacetyl-N-formylcolchicine, thiocolchicine, and N-desacetyl-N-formylthiocolchicine) to their glycosylated form . This process involves the use of a strain of the bacterial micro-organism Bacillus aryabhattai for the bio-conversion .
The method involves the transformation of colchicines and its analogs and derivatives into corresponding 3-glycosylated colchicine and the thio-analogs . The process is particularly useful in the preparation of glycosylated Colchicine, Thiocolchicine, and their analogs and derivatives .
N-Desacetyl-N-formyl Thiocolchicoside is primarily used as a reference material in research . It’s a part of the Colchicine and Thiocolchicoside API family . Here are some additional applications:
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Ion-Exchange Chromatography (IC) Applications
- N-Desacetyl-N-formyl Thiocolchicoside can be used as a certified organic standard for instrument calibration in ion-exchange chromatography (IC) applications .
- IC is an analytical technique used for the separation and quantification of anions and cations in aqueous samples .
- This application can be applied toward environmental or food analysis and quality control .
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Pharmaceutical Standards
- N-Desacetyl-N-formyl Thiocolchicoside is used as a pharmaceutical standard .
- Pharmaceutical standards are reference materials used in drug testing and quality control .
- The specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the source .
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Research & Development
Safety And Hazards
properties
IUPAC Name |
N-[(7S)-1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO10S/c1-34-24-17(36-26-23(33)22(32)21(31)18(10-28)37-26)8-12-4-6-15(27-11-29)14-9-16(30)19(38-3)7-5-13(14)20(12)25(24)35-2/h5,7-9,11,15,18,21-23,26,28,31-33H,4,6,10H2,1-3H3,(H,27,29)/t15-,18+,21+,22-,23+,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTNEQNKAJFDDC-MSNGREAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)NC=O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CC[C@@H](C3=CC(=O)C(=CC=C3C2=C1OC)SC)NC=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747502 | |
Record name | N-[(7S)-3-(beta-D-Glucopyranosyloxy)-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desacetyl-N-formyl Thiocolchicoside | |
CAS RN |
219547-29-2 | |
Record name | N-[(7S)-3-(beta-D-Glucopyranosyloxy)-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(7S)-3-(b-D-Glucopyranosyloxy)-5,6,7,9-tetrahydro-1,2-dimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-7-yl]formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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